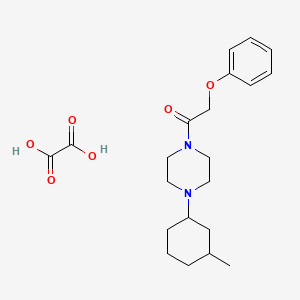
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MP-10, belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Wirkmechanismus
The exact mechanism of action of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its analgesic and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been shown to reduce levels of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been extensively studied in animal models and has been shown to exhibit consistent and reproducible effects. However, one limitation of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is that it may not accurately reflect the effects of other compounds that act on different receptors or have different pharmacological profiles.
Zukünftige Richtungen
For research include the development of new compounds based on the structure of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate and further studies on its potential therapeutic uses.
Synthesemethoden
The synthesis of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate involves the reaction of 1-(3-methylcyclohexyl)piperazine with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate. This synthesis method has been described in detail in a number of research articles and is considered to be a reliable and efficient way of producing 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in the laboratory.
Eigenschaften
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-16-6-5-7-17(14-16)20-10-12-21(13-11-20)19(22)15-23-18-8-3-2-4-9-18;3-1(4)2(5)6/h2-4,8-9,16-17H,5-7,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJFZATZOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

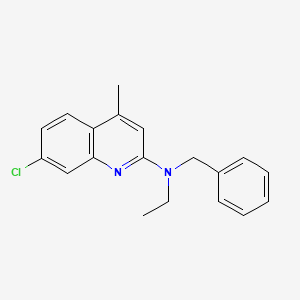

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
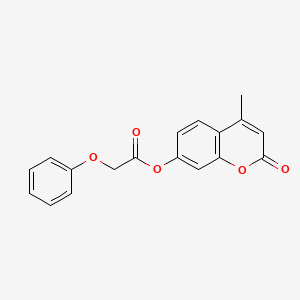
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
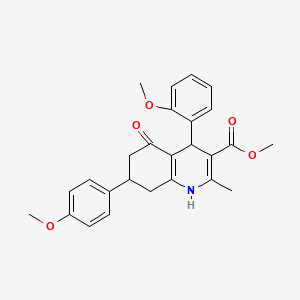
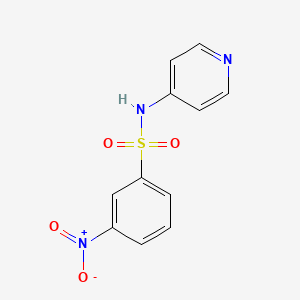
![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
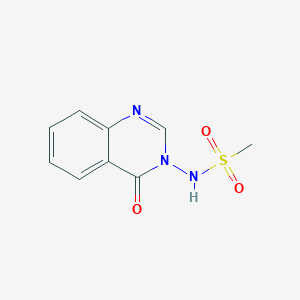
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)